REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH2:4][CH:5]([C:9](O)=O)[C:6]([OH:8])=[O:7].CNC.C=O>O>[CH3:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH2:4][C:5](=[CH2:9])[C:6]([OH:8])=[O:7]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CC1=C(CC(C(=O)O)C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
12.9 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
acid
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir 10 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
, filter the solid
|
Type
|
TEMPERATURE
|
Details
|
slurry in H2O (200 ml), and heat at 90° for 2.5 hr
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
|
Details
|
Extract with diethyl ether
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
FILTRATION
|
Details
|
filter the solid
|
Type
|
DISSOLUTION
|
Details
|
Dissolve in Et2O
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
to obtain the product as a waxy solid
|
Type
|
CUSTOM
|
Details
|
Recrystallize from Et2O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |